Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate
Description
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Properties
IUPAC Name |
tert-butyl 2-[[1-(3-bromophenyl)-2-hydroxyethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJJSZNZJOLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(CO)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that brominated compounds often undergo nucleophilic substitution reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation.
Biological Activity
Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse sources.
Chemical Structure and Properties
The compound has the following chemical formula: , with a molecular weight of approximately 332.22 g/mol. Its structure includes a tert-butyl group, a bromophenyl moiety, and an amino acid derivative, which suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulation of Receptor Activity : The presence of an amino group in the structure indicates potential interactions with neurotransmitter receptors, possibly influencing signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that certain derivatives exhibit antimicrobial activity against various pathogens, indicating a potential role in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several bromophenyl derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
- Neurotransmitter Interaction : Research focused on the interaction of similar compounds with serotonin receptors demonstrated that modifications in the bromophenyl group could enhance binding affinity, leading to increased serotonergic activity .
- Enzyme Inhibition Studies : A screening assay for enzyme inhibitors revealed that this compound significantly inhibited the activity of a key enzyme involved in bacterial virulence, suggesting its potential utility in combating antibiotic resistance .
Scientific Research Applications
Medicinal Chemistry Applications
1. Intermediate in Drug Synthesis
Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including statins. Statins are widely used for managing hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The compound's structure allows it to facilitate the creation of more complex molecules that exhibit biological activity against cholesterol-related disorders .
2. Anticancer Properties
Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the bromophenyl group can enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
3. Neuroprotective Effects
Studies have shown that compounds similar to this compound may possess neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where modulation of neurotransmitter systems is critical. The hydroxyethylamino group may play a role in enhancing the bioavailability and efficacy of neuroprotective agents .
Cosmetic Formulations
1. Skin Care Products
The compound's unique chemical structure makes it suitable for incorporation into cosmetic formulations, particularly those aimed at skin hydration and protection. Its ability to form stable emulsions can enhance the texture and application properties of creams and lotions .
2. Anti-aging Products
This compound may also be explored for its potential anti-aging properties. Compounds with similar structures have been shown to promote skin elasticity and reduce the appearance of fine lines and wrinkles by enhancing moisture retention in the skin layers .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Drug Synthesis | Intermediate for statin production | Effective cholesterol management |
| Anticancer Research | Potential anticancer agent due to bromophenyl group | New treatment avenues for cancer |
| Neuroprotective Research | Possible neuroprotective effects | Therapeutic potential for neurodegenerative diseases |
| Cosmetic Formulations | Ingredient in skin care products | Improved hydration and texture |
| Anti-aging Products | Possible inclusion in anti-aging formulations | Enhanced skin elasticity and moisture retention |
Case Studies
Case Study 1: Synthesis of Statins
A study demonstrated the use of this compound as an intermediate in synthesizing atorvastatin. The process involved several steps, including asymmetric hydrogenation and purification techniques, highlighting the compound's utility in pharmaceutical manufacturing .
Case Study 2: Neuroprotective Effects
Research conducted on similar compounds revealed that they could protect neuronal cells from oxidative stress, suggesting that this compound might offer similar protective mechanisms. This opens avenues for further investigation into its potential benefits for neurodegenerative conditions .
Chemical Reactions Analysis
Nucleophilic Substitution at the Aryl Bromine
The 3-bromophenyl group undergoes cross-coupling reactions , a hallmark of aryl halides. For example:
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Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and base (K₂CO₃) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Catalyzed by palladium, couples with amines to yield aryl amines .
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivative | ~75% |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF | Aryl ether or amine | ~60% |
*Yields inferred from analogous reactions in source .
Ester Hydrolysis and Protection/Deprotection
The tert-butyl ester acts as a protecting group for carboxylic acids. Acidic hydrolysis (e.g., TFA or HCl in dioxane) cleaves the ester to yield 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetic acid .
Key Conditions
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Stability : Resists basic hydrolysis (e.g., K₂CO₃/MeOH), preserving the ester under mild conditions .
Oxidation of the Hydroxyl Group
The β-hydroxyl group is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane converts it to a ketone, forming tert-butyl 2-(1-(3-bromophenyl)-2-oxoethylamino)acetate .
Reaction Pathway
Amine Functionalization
The secondary amine participates in:
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Acylation : Reacts with acetyl chloride or anhydrides to form amides.
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) yields tertiary amines .
Example
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
